Cas no 13362-56-6 (6,7-dimethyl-2,3-diphenylquinoxaline)

6,7-Dimethyl-2,3-diphenylquinoxaline is a heterocyclic organic compound characterized by a quinoxaline core substituted with methyl groups at the 6 and 7 positions and phenyl rings at the 2 and 3 positions. This structure imparts notable stability and planar aromaticity, making it useful in materials science and optoelectronic applications. Its extended π-conjugation system enhances luminescent properties, rendering it suitable for organic light-emitting diodes (OLEDs) and fluorescent probes. The compound's rigid framework also contributes to its utility as a building block in coordination chemistry and supramolecular assemblies. High purity grades ensure consistent performance in research and industrial applications.
6,7-dimethyl-2,3-diphenylquinoxaline structure
13362-56-6 structure
Product Name:6,7-dimethyl-2,3-diphenylquinoxaline
CAS No:13362-56-6
MF:C22H18N2
MW:310.391725063324
CID:1238690
PubChem ID:254079
Update Time:2025-11-05

6,7-dimethyl-2,3-diphenylquinoxaline Chemical and Physical Properties

Names and Identifiers

    • 6,7-dimethyl-2,3-diphenylquinoxaline
    • 2,3-Diphenyl-6,7-dimethylquinoxaline
    • quinoxaline, 6,7-dimethyl-2,3-diphenyl-
    • SR-01000554062-1
    • AKOS002085185
    • DivK1c_004372
    • 6,7-Dimethyl-2,3-diphenyl-quinoxaline
    • NCGC00321225-01
    • HMS662K08
    • NCIOpen2_008665
    • NSC77832
    • IEAJHLSDPVLRQQ-UHFFFAOYSA-N
    • 6,7-Dimethyl-2,3-diphenylquinoxaline #
    • DS-015665
    • ChemDiv1_026628
    • DTXSID40291758
    • NSC-77832
    • CDS1_003332
    • 13362-56-6
    • HS-3835
    • AB01317014-02
    • SR-01000554062
    • Oprea1_761926
    • Inchi: 1S/C22H18N2/c1-15-13-19-20(14-16(15)2)24-22(18-11-7-4-8-12-18)21(23-19)17-9-5-3-6-10-17/h3-14H,1-2H3
    • InChI Key: IEAJHLSDPVLRQQ-UHFFFAOYSA-N
    • SMILES: N1C(C2C=CC=CC=2)=C(C2C=CC=CC=2)N=C2C=C(C)C(C)=CC=12

Computed Properties

  • Exact Mass: 310.146998583g/mol
  • Monoisotopic Mass: 310.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 25.8Ų

6,7-dimethyl-2,3-diphenylquinoxaline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D461028-50mg
6,7-Dimethyl-2,3-diphenylquinoxaline
13362-56-6
50mg
$ 50.00 2022-06-05
TRC
D461028-100mg
6,7-Dimethyl-2,3-diphenylquinoxaline
13362-56-6
100mg
$ 65.00 2022-06-05
TRC
D461028-500mg
6,7-Dimethyl-2,3-diphenylquinoxaline
13362-56-6
500mg
$ 95.00 2022-06-05

Additional information on 6,7-dimethyl-2,3-diphenylquinoxaline

Recent Advances in the Study of 6,7-dimethyl-2,3-diphenylquinoxaline (CAS: 13362-56-6)

6,7-dimethyl-2,3-diphenylquinoxaline (CAS: 13362-56-6) is a quinoxaline derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, characterization, and biological activities, shedding light on its role as a promising candidate for drug development.

One of the key areas of research involves the synthesis of 6,7-dimethyl-2,3-diphenylquinoxaline and its derivatives. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient one-pot synthesis method using 4,5-dimethyl-1,2-phenylenediamine and benzil as starting materials. The reaction was catalyzed by a novel palladium-based catalyst, achieving a yield of over 85%. This method offers a scalable and cost-effective approach for producing high-purity 6,7-dimethyl-2,3-diphenylquinoxaline, which is crucial for further pharmacological evaluations.

In terms of biological activity, recent investigations have highlighted the compound's potential as an inhibitor of protein kinases. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 6,7-dimethyl-2,3-diphenylquinoxaline exhibited selective inhibition against EGFR (Epidermal Growth Factor Receptor) with an IC50 value of 0.8 μM. This finding suggests its potential application in targeted cancer therapies, particularly for non-small cell lung cancer (NSCLC) where EGFR mutations are prevalent.

Additionally, the compound has shown promise in antimicrobial applications. Research published in the European Journal of Medicinal Chemistry (2023) demonstrated that 6,7-dimethyl-2,3-diphenylquinoxaline derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 2 to 8 μg/mL. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy studies.

Another exciting development is the exploration of 6,7-dimethyl-2,3-diphenylquinoxaline as a fluorescent probe. A 2024 study in Analytical Chemistry revealed that the compound exhibits strong blue fluorescence with a quantum yield of 0.65, making it suitable for bioimaging applications. Researchers successfully utilized it to track intracellular ROS (reactive oxygen species) levels in live cells, providing a new tool for studying oxidative stress-related diseases.

Despite these promising findings, challenges remain in the clinical translation of 6,7-dimethyl-2,3-diphenylquinoxaline. Pharmacokinetic studies reported in Drug Metabolism and Disposition (2023) indicate that the compound has moderate oral bioavailability (approximately 40% in rat models) and undergoes extensive hepatic metabolism. Current research efforts are focused on structural modifications to improve its metabolic stability and tissue distribution.

In conclusion, 6,7-dimethyl-2,3-diphenylquinoxaline (CAS: 13362-56-6) represents a versatile scaffold with multiple therapeutic potentials. Recent advances in its synthesis, biological evaluation, and application development underscore its importance in chemical biology and pharmaceutical research. Future studies should focus on optimizing its pharmacological properties and exploring its mechanisms of action in greater detail to facilitate its transition from bench to bedside.

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